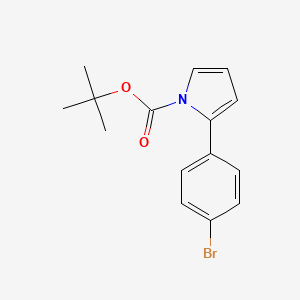
tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate typically begins with commercially available starting materials such as 4-bromobenzaldehyde, tert-butyl acetoacetate, and ammonium acetate.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form pyrrole-2,5-dicarboxylates.
Reduction Reactions: The carbonyl group in the tert-butyl ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-dicarboxylates.
Reduction: Formation of alcohol derivatives.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry:
Material Science: Used in the synthesis of functional materials such as polymers and organic semiconductors.
作用机制
The mechanism of action of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The bromophenyl group can participate in halogen bonding and π-π interactions, while the pyrrole ring can engage in hydrogen bonding and π-stacking interactions. These interactions enable the compound to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
- tert-Butyl 2-(4-chlorophenyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(4-fluorophenyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(4-methylphenyl)-1H-pyrrole-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (bromine, chlorine, fluorine, or methyl group).
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, the bromine atom in tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituent, influencing their potential applications in medicinal chemistry.
属性
IUPAC Name |
tert-butyl 2-(4-bromophenyl)pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPLBCFIBMLQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














